[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea
Description
Properties
Molecular Formula |
C5H8N6O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C5H8N6O2/c6-4-8-2-11(10-4)1-3(12)9-5(7)13/h2H,1H2,(H2,6,10)(H3,7,9,12,13) |
InChI Key |
BYDQQEIINXMQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CC(=O)NC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea typically involves the reaction of 3-amino-1H-1,2,4-triazole with acetic anhydride, followed by the addition of urea. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:
Step 1: 3-amino-1H-1,2,4-triazole + acetic anhydride → 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate
Step 2: 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate + urea → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits notable biological activities, making it a candidate for drug development.
Antifungal Activity
Research indicates that [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea has antifungal properties, which can be leveraged for treating fungal infections in both plants and humans. This is particularly relevant in the context of increasing resistance to conventional antifungal agents. The triazole ring structure is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, a key component of fungal cell membranes .
Cytotoxicity Studies
Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .
Agrochemical Formulations
In agriculture, this compound can be incorporated into agrochemical formulations aimed at controlling fungal pathogens. Its effectiveness against specific plant diseases can enhance crop yield and quality, addressing the challenges posed by plant pathogens that threaten food security.
Fungicide Development
The compound's structural similarity to other known fungicides suggests potential as a lead compound for developing new fungicides. Its ability to disrupt fungal growth mechanisms provides a basis for further exploration in agricultural biotechnology.
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various chemical methods. The typical synthesis involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Understanding these synthetic pathways is crucial for scaling production and optimizing yields for practical applications .
Case Study: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound against several pathogenic fungi. Results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as an effective antifungal agent.
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 15 | 100 |
| Aspergillus niger | 20 | 200 |
| Candida albicans | 25 | 300 |
Case Study: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, this compound was tested on various cancer cell lines including breast and lung cancer cells. The results demonstrated dose-dependent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 45 |
| A549 (Lung Cancer) | 60 |
Mechanism of Action
The mechanism of action of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The triazole ring and acetylurea moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Cytotoxic Triazole Derivatives
Compounds such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) and 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) exhibit potent cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231, and T47D), with IC₅₀ values ranging from 14.3 to 27.1 μg/mL . Unlike [2-(3-Amino-1H-1,2,4-triazol-1-yl)acetyl]urea, these derivatives lack the urea moiety but incorporate aromatic nitrile groups, which enhance hydrophobic interactions with cellular targets.
Antifungal Triazole-Urea Hybrids
The compound 1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) demonstrates antifungal activity through fluorometric screening (Alamar Blue assay), with structural similarities to this compound in the urea and triazole motifs. However, 8d includes a thiadiazole-thioether group, which may enhance membrane permeability .
Pyrazole-Urea Derivatives
Pyrazole-urea compounds, such as 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas , exhibit antitumor and anti-inflammatory activities. These derivatives highlight the importance of the urea group in modulating kinase inhibition and receptor binding, though they replace the 1,2,4-triazole with a pyrazole ring .
Functional Group Analysis
- Amino Group at Triazole Position 3: The 3-amino substituent in this compound may enhance solubility and hydrogen-bond donor capacity compared to non-amino analogues like 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS 1368811-52-2), which has a hydrophobic phenyl group .
- Urea vs. Nitrile : Urea-containing derivatives generally show improved water solubility and target selectivity over nitrile-based compounds (e.g., 1c, 1h), which prioritize lipophilicity for membrane penetration .
Biological Activity
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea is a compound derived from the triazole family, which has gained attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this specific compound.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazole derivatives. For instance, a study indicated that triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be significantly lower than those for standard antibiotics like Oxytetracycline .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| [Compound A] | 7.8 | Gram-positive |
| [Compound B] | 15.6 | Gram-negative |
Anticancer Activity
Research has shown that triazole-containing compounds can inhibit cancer cell proliferation. A recent study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's IC50 values were reported in the micromolar range, indicating potent anticancer activity .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was investigated. The results showed that certain derivatives of triazoles can act as reversible non-competitive inhibitors of BuChE with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the substituents on the triazole ring. SAR studies indicate that electron-donating groups enhance activity against cholinesterases while certain substitutions can either increase or decrease antibacterial efficacy .
For example:
- Electron-donating groups at specific positions on the triazole ring enhance BuChE inhibition.
- Alkyl substitutions generally resulted in lower inhibitory activity compared to aryl groups.
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of substituted triazoles were synthesized and tested for antimicrobial activity against various pathogens. The study concluded that compounds with specific substitutions exhibited enhanced antibacterial properties compared to controls .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis of triazole-acetylurea derivatives typically involves coupling reactions between triazole amines and activated acylating agents. For example, azide-based Curtius reactions (using 4-hydroxymethylpyrazole-3-carbonyl azides) with primary amines under reflux in anhydrous toluene can yield structurally related ureas, as demonstrated in pyrazole-urea syntheses . Reaction parameters such as solvent choice (e.g., toluene or CHCl₃), reflux duration (1–2 hours), and stoichiometric ratios of reagents should be optimized using Design of Experiments (DoE) to maximize yield. Continuous-flow synthesis methods, as described for 2-(3-methyl-1H-triazol-1-yl)acetic acid derivatives, can enhance sustainability and scalability .
Q. What spectroscopic techniques are most effective for characterizing the urea linkage and triazole moiety in this compound?
- Methodology :
- FT-IR : Identify the urea carbonyl stretch (~1640–1680 cm⁻¹) and triazole C-N vibrations (~1500–1550 cm⁻¹).
- ¹H/¹³C NMR : The urea NH protons typically resonate at δ 6.5–8.0 ppm (broad singlet), while the triazole protons appear as distinct singlets (δ 7.5–8.5 ppm). Carbon signals for the acetyl group are visible at ~170 ppm.
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement of this compound derivatives, particularly with disordered solvent molecules or twinned crystals?
- Methodology : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For disordered solvent molecules, apply PART instructions to model occupancy. For twinned data, employ the TWIN/BASF commands in SHELXL. High-resolution data (≤1.0 Å) improves refinement accuracy, while molecular dynamics simulations can pre-test plausible disorder models .
Q. What strategies resolve contradictions in biological activity data for triazole-urea analogs, such as conflicting IC₅₀ values across assays?
- Methodology :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Structural Analysis : Compare X-ray/NMR structures to confirm tautomeric states (e.g., 1H- vs. 2H-triazole), which influence binding affinity .
- Statistical Tools : Apply multivariate regression to isolate variables (e.g., solvent polarity, counterion effects) causing discrepancies .
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs targeting kinase inhibition?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets. Prioritize compounds with hydrogen bonds to hinge-region residues (e.g., Glu91 in CDK2).
- MD Simulations : Run 100-ns simulations to assess stability of urea-triazole conformers in aqueous vs. binding-site environments.
- QSAR : Train models on datasets of triazole-ureas with measured IC₅₀ values, using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
